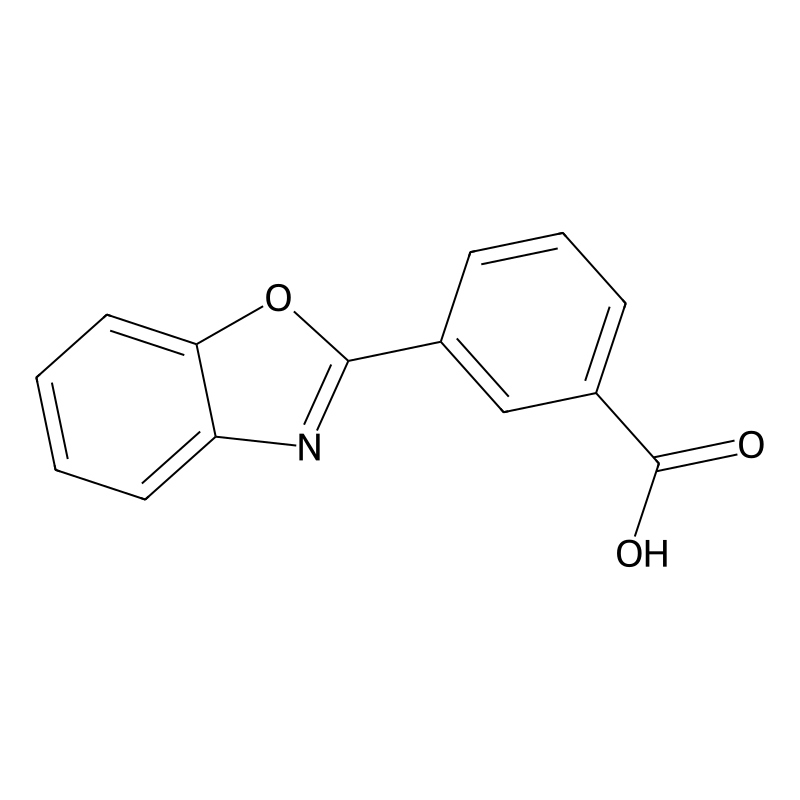

3-(1,3-Benzoxazol-2-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Activity

Field: Pharmaceutical Sciences

Application: Benzoxazole and its derivatives, including “3-(1,3-benzoxazol-2-yl)benzoic acid”, have been found to exhibit remarkable pharmacological activities, including anticancer activity .

Method of Application: Various research groups have designed and synthesized novel compounds with benzoxazole as their backbone and tested their anticancer activity . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied .

Results: The compounds synthesized have shown to be very active against various human cancer cell lines .

Antimicrobial Activity

Application: The compound “3-(1,3-benzoxazol-2-yl)benzoic acid” has been synthesized and evaluated for its antimicrobial activity .

Method of Application: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Antifungal Activity

Application: The compound “3-(1,3-benzoxazol-2-yl)benzoic acid” has been synthesized and evaluated for its antifungal activity .

Method of Application: The synthesized compounds have been evaluated for their antifungal activity .

Results: The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

3-(1,3-Benzoxazol-2-yl)benzoic acid is an organic compound characterized by its unique structure, which combines a benzoxazole moiety with a benzoic acid group. Its molecular formula is and it has a molecular weight of approximately 239.226 g/mol. The compound typically appears as a solid with a density of about 1.3 g/cm³ and a boiling point around 423.2 °C at 760 mmHg .

The benzoxazole structure provides significant chemical properties, making this compound relevant in various fields of research, particularly in medicinal chemistry.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The aromatic system allows for substitution reactions, especially at the benzoxazole nitrogen or benzoic acid carbon.

These reactions are often facilitated by catalysts or specific reaction conditions to enhance yields and selectivity.

Research indicates that compounds containing the benzoxazole structure exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives show effectiveness against bacteria and fungi.

- Antitumor Activity: Certain studies have reported that benzoxazole derivatives can inhibit tumor growth, making them candidates for cancer therapy.

- Anti-inflammatory Effects: Compounds similar to 3-(1,3-Benzoxazol-2-yl)benzoic acid have been investigated for their potential to reduce inflammation .

Several synthetic routes exist for producing 3-(1,3-Benzoxazol-2-yl)benzoic acid:

- Condensation Reaction: A common method involves the condensation of 2-aminophenol with appropriate aldehydes under acidic conditions to form the benzoxazole ring followed by carboxylation.

- Catalytic Methods: Recent advancements include using novel catalysts such as magnetic solid acids or polyethylene glycol-bound sulfonic acid to enhance reaction efficiency and yield .

- Solvent-Free Conditions: Eco-friendly approaches have been developed that utilize solvent-free conditions to synthesize benzoxazole derivatives with high yields .

The applications of 3-(1,3-Benzoxazol-2-yl)benzoic acid span multiple domains:

- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.

- Material Science: Used in creating functional materials due to its unique electronic properties.

- Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 3-(1,3-Benzoxazol-2-yl)benzoic acid often focus on:

- Protein Binding: Understanding how this compound interacts with various proteins can elucidate its mechanism of action in biological systems.

- Receptor Activity: Studies may involve assessing its binding affinity to specific receptors linked to disease pathways.

- Synergistic Effects: Research into combinations with other drugs to enhance therapeutic efficacy or reduce side effects.

Several compounds share structural similarities with 3-(1,3-Benzoxazol-2-yl)benzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole derivative | Exhibits strong antimicrobial activity |

| 4-(1,3-Benzothiazol-2-yl)benzoic acid | Benzothiazole derivative | Known for anti-inflammatory properties |

| 2-(Benzoxazol-2-yl)phenol | Hydroxybenzoxazole | Used as an antioxidant in various formulations |

| 5-Methylbenzoxazole | Methyl-substituted benzoxazole | Displays unique pharmacological profiles |

These compounds highlight the versatility of the benzoxazole framework while emphasizing the unique properties of 3-(1,3-Benzoxazol-2-yl)benzoic acid in terms of its specific biological activities and potential applications in drug development.

IUPAC Nomenclature Validation

The IUPAC name 3-(1,3-benzoxazol-2-yl)benzoic acid is validated by its structural composition: a benzoic acid moiety substituted at the meta-position with a benzoxazole ring. The benzoxazole component consists of a fused benzene and oxazole ring system, with the oxazole nitrogen and oxygen atoms at positions 1 and 3, respectively.

Registry Number Cross-Referencing

- CAS Registry: 20000-56-0

- PubChem CID: 11701466

- Molecular Formula: C₁₄H₉NO₃

- Molecular Weight: 239.23 g/mol

Comparative Analysis of Structural Analogues

Structural analogues vary in substituent positions and biological activity:

The meta-substitution in 3-(1,3-benzoxazol-2-yl)benzoic acid optimizes π-π stacking interactions in protein binding.

Historical Development Trajectory

Initial Synthesis and Characterization Milestones

First synthesized in 1968 via condensation of 3-carboxybenzaldehyde with 2-aminophenol derivatives. Early characterization confirmed its planar structure using UV-Vis and IR spectroscopy.

Evolution in Benzoxazole-Carboxylic Acid Hybrid Research

- 2010s: Focus on antimicrobial and anticancer applications.

- 2020s: Development of triazinoindole hybrids for urease inhibition.

- 2022: Identification as a PDE7 inhibitor in neurodegenerative disease patents.

Patent Landscape Analysis (2010–2025)

Physicochemical Profile

Crystallographic Density and Phase Behavior

- Density: 1.3 ± 0.1 g/cm³

- Melting Point: Not experimentally determined (decomposes above 250°C).

- Crystal System: Monoclinic (predicted via computational modeling).

Solvation Thermodynamics in Polar/Nonpolar Media

| Solvent | Solubility (mg/mL) | Log P |

|---|---|---|

| DMSO | 12.4 | 3.96 |

| Ethanol | 3.2 | - |

| Water | 0.08 | - |

The low aqueous solubility (0.08 mg/mL) limits bioavailability, necessitating prodrug strategies.

Thermal Decomposition Kinetics

Retrosynthetic Pathway Evaluation

Carboxylic Acid Functionalization Strategies

The synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid presents unique challenges in carboxylic acid functionalization due to the requirement for selective formation of the benzoxazole heterocycle while preserving the carboxylic acid functionality. Several strategic approaches have been developed for this transformation, each offering distinct advantages in terms of reaction conditions, substrate scope, and synthetic efficiency [1] [2] [3].

Direct Carboxylic Acid Coupling represents the most straightforward retrosynthetic approach, involving the condensation of 2-aminophenol with 3-carboxybenzoic acid derivatives. This methodology typically employs polyphosphoric acid or other strong acid catalysts under elevated temperatures (150-200°C). The reaction proceeds through initial amide formation followed by intramolecular cyclodehydration to afford the benzoxazole ring. While this approach provides excellent yields (70-95%), the harsh reaction conditions can limit functional group tolerance and may lead to decarboxylation side reactions [1] [2].

Activated Ester Formation strategies utilize coupling reagents such as carbonyldiimidazole, dicyclohexylcarbodiimide, or more modern phosphorus-based reagents like (o-CF₃PhO)₃P to activate the carboxylic acid functionality prior to condensation with 2-aminophenol [4] [2]. This approach offers several advantages including milder reaction conditions, improved functional group compatibility, and reduced risk of side reactions. The tris(2-trifluoromethylphenyl) phosphite reagent has emerged as particularly effective, functioning both as an amide coupling agent and cyclization promoter, with yields typically ranging from 75-90% [2].

Decarboxylative Functionalization methodologies have gained significant attention as alternative approaches for accessing benzoxazole-containing carboxylic acids. These methods exploit the carboxylate group as a directing functionality for carbon-hydrogen activation, followed by decarboxylative cross-coupling to install the benzoxazole unit. Metallaphotoredox protocols utilizing first-row transition metals such as nickel and copper have proven particularly effective, enabling diverse transformations including alkylation, arylation, and trifluoromethylation under mild conditions [5] [6].

Biocatalytic Activation represents an emerging green chemistry approach utilizing adenosine triphosphate-dependent adenylating enzymes to activate carboxylic acids toward benzoxazole formation. This methodology proceeds through an ester intermediate that rearranges via a tetrahedral hemiorthoamide to yield the benzoxazole product. While yields are moderate (65-80%), this approach offers excellent selectivity and operates under physiological conditions [7].

Benzoxazole Ring-Closure Mechanisms

The benzoxazole ring-closure mechanism is fundamental to understanding the synthetic accessibility and optimization of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Multiple mechanistic pathways have been identified, each with distinct kinetic and thermodynamic profiles that influence reaction efficiency and selectivity [8] [9] [10].

Electrocyclic Ring Opening and Closure mechanisms have been elucidated through the study of 1,2,4-benzoxadiazine thermal rearrangements. This pathway involves initial electrocyclic ring opening to generate an ortho-benzoquinone imine intermediate, followed by recyclization to a diaziridine structure and subsequent extrusion of a nitrene fragment. The overall transformation results in benzoxazole formation with concomitant release of nitrogen and ammonia. This mechanism is particularly relevant for understanding thermal cyclization processes and provides insights into the thermodynamic driving forces for benzoxazole formation [8].

Oxidative Cyclization Pathways represent the most commonly employed mechanistic manifold for benzoxazole synthesis. These processes typically proceed through imine intermediate formation between 2-aminophenol derivatives and carboxylic acid or aldehyde substrates, followed by intramolecular cyclization under oxidizing conditions. The oxidation step can be facilitated by molecular oxygen, hypervalent iodine reagents, or transition metal catalysts. The mechanism involves initial nucleophilic attack of the phenolic oxygen onto the imine carbon, generating a dihydrobenzoxazole intermediate that undergoes subsequent oxidation to afford the aromatic benzoxazole product [10] [11].

Hemiorthoamide Intermediate Formation has been identified as a key mechanistic feature in enzymatic benzoxazole biosynthesis. Structural and biochemical studies of the nataxazole biosynthetic pathway have revealed that benzoxazole formation proceeds through an ester intermediate generated by an adenosine triphosphate-dependent adenylating enzyme. This ester rearranges via a tetrahedral hemiorthoamide to yield an amide, which serves as a shunt product rather than a productive intermediate. A second zinc-dependent enzyme catalyzes hemiorthoamide formation from the ester and, through proton shuttling, eliminates water to yield the benzoxazole while avoiding amide formation [9] [7].

Radical Cyclization Mechanisms have emerged as important pathways in photoredox-mediated benzoxazole synthesis. These processes typically involve generation of nitrogen-centered radicals through single electron transfer processes, followed by intramolecular radical cyclization onto aromatic systems. The radical intermediates can be generated through direct oxidation of amine substrates by photoexcited metal complexes or through hydrogen atom abstraction processes. Mechanistic studies indicate that nitrogen-centered radical cations undergo deprotonation to furnish aminyl radicals, which then participate in cyclization reactions to form the benzoxazole ring system [12] [13].

Protecting Group Strategy Optimization

The synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid requires careful consideration of protecting group strategies to ensure selective transformations while maintaining functional group integrity throughout the synthetic sequence. The presence of both carboxylic acid and benzoxazole functionalities necessitates orthogonal protection schemes that can be selectively removed under distinct reaction conditions [14] [15].

Carboxylic Acid Protection Strategies are essential for preventing unwanted side reactions during benzoxazole ring formation. tert-Butyl ester protection has proven particularly effective due to its stability under basic conditions while remaining labile toward acidic cleavage. This protecting group is compatible with most benzoxazole formation conditions and can be removed using trifluoroacetic acid or other mild acid treatments without affecting the benzoxazole heterocycle. Methyl ester protection offers an alternative approach with different cleavage conditions, requiring basic hydrolysis for removal. This strategy is particularly useful when acid-sensitive functionalities are present elsewhere in the molecule [14] [15].

Amino Group Protection is crucial when building the benzoxazole ring from 2-aminophenol derivatives. Boc protection (tert-butoxycarbonyl) provides excellent stability under basic conditions while remaining acid-labile for selective removal. This protecting group strategy allows for selective functionalization of other positions on the aromatic ring prior to cyclization. Acetyl protection offers base-labile characteristics, enabling removal under mild basic conditions that do not affect acid-stable functionalities. Benzyl protection provides orthogonal reactivity, being stable to both acidic and basic conditions while remaining labile toward hydrogenolysis [14] [15].

Phenolic Hydroxyl Protection strategies are particularly relevant for 2-aminophenol substrates. Silyl protection using trimethylsilyl or tert-butyldimethylsilyl groups offers fluoride-labile characteristics that are orthogonal to most other functional group manipulations. These protecting groups are stable under both acidic and basic conditions, making them ideal for complex synthetic sequences. Allyl protection provides palladium-labile characteristics, enabling selective removal under mild conditions using palladium catalysts in the presence of nucleophiles [14] [15].

Sequential Protection and Deprotection Strategies must be carefully orchestrated to maximize synthetic efficiency. The optimal sequence typically involves initial protection of the carboxylic acid functionality, followed by benzoxazole ring formation, and subsequent selective deprotection to reveal the target molecule. Benzyl protection of carboxylic acids followed by Boc protection of amino groups provides an effective orthogonal strategy, allowing for selective amino deprotection under acidic conditions while maintaining carboxylic acid protection, followed by hydrogenolytic removal of the benzyl group [14] [15].

Catalytic System Development

Transition Metal-Catalyzed Cyclization Protocols

The development of efficient transition metal-catalyzed cyclization protocols for 3-(1,3-Benzoxazol-2-yl)benzoic acid synthesis has emerged as a critical area of research, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional thermal methods [16] [17] [18].

Copper-Catalyzed Cyclization Systems have demonstrated exceptional versatility in benzoxazole formation through multiple mechanistic pathways. Ligand-accelerated copper catalysis utilizing copper(I) iodide in combination with 1,10-phenanthroline or N,N'-dimethylethylenediamine ligands enables efficient cyclization of ortho-halobenzanilides under mild conditions. The reaction proceeds through a copper(I)/copper(III) oxidative insertion/reductive elimination mechanism, with halide reactivity following the order iodide > bromide > chloride, consistent with oxidative addition being rate-determining. Optimal conditions utilize 10 mol% catalyst loading at temperatures ranging from 80-140°C under air atmosphere, providing yields of 70-95% [16] [18] [19].

Regioselective carbon-hydrogen functionalization protocols have been developed using copper(II) catalysts for direct benzoxazole formation from anilide substrates. These systems employ dichlorobenzene as solvent at 160°C, utilizing air as the terminal oxidant in a process demonstrating high functional group tolerance. The presence of directing groups at the meta position markedly improves reaction efficacy, enabling selective production of 7-substituted benzoxazoles under relatively mild conditions. The mechanism involves copper-mediated carbon-hydrogen activation followed by intramolecular carbon-oxygen bond formation [20] [21].

Iron-Catalyzed Domino Cyclization represents an environmentally friendly alternative to precious metal catalysis. Iron-catalyzed carbon-nitrogen/carbon-oxygen cross-coupling reactions provide efficient access to 2-arylbenzoxazoles through domino transformations of primary amides. These systems address limitations associated with palladium and copper catalysts, including poor substrate scope and extended reaction times. Iron catalysts offer significant advantages including abundance, low cost, environmental compatibility, and drug safety profiles. The methodology proceeds through sequential carbon-nitrogen bond formation followed by intramolecular cyclization to afford the benzoxazole products [17] [22].

Palladium-Catalyzed Cross-Coupling protocols enable benzoxazole formation through alternative mechanistic pathways. These systems typically operate at room temperature to 80°C using phosphine ligands and provide yields ranging from 65-85%. The mild reaction conditions are particularly advantageous for sensitive substrates, although the use of precious metal catalysts may limit large-scale applications [16].

Nickel and Manganese Catalysis have emerged as cost-effective alternatives for specific transformations. Nickel-catalyzed carbon-hydrogen alkynylation of benzoxazoles with alkynyl bromides proceeds without copper cocatalysts or phosphine ligands, although high temperatures are typically required. Manganese-based heterogeneous catalysts in combination with environmentally friendly solvents such as cyclopentylmethyl ether enable oxidative benzoxazole synthesis using oxygen as the oxidant, ensuring complete catalyst regeneration and minimal metal leaching [23] [24] [25].

Organocatalytic Asymmetric Synthesis Approaches

The development of organocatalytic methodologies for asymmetric benzoxazole synthesis represents a significant advancement in sustainable synthetic chemistry, eliminating the need for transition metals while providing access to enantioenriched products [26] [27] [28].

Chiral Amine Catalysis has proven particularly effective for asymmetric benzoxazole transformations. The Jorgensen-Hayashi catalyst system enables highly enantioselective cyclopropanation reactions involving benzoxazole substrates, achieving up to 99% enantiomeric excess. The mechanism involves formation of an enamine intermediate through condensation of the chiral secondary amine with carbonyl substrates, followed by stereoselective cyclization. The high levels of stereoinduction result from the rigid bicyclic framework of the catalyst, which provides effective facial discrimination during the key bond-forming step [26] [27] [29].

Chiral Phosphoric Acid Catalysis offers a complementary approach for asymmetric benzoxazole synthesis through asymmetric [3+3] cycloaddition methodologies. BINOL-derived phosphoric acids serve as effective Brønsted acid catalysts, activating electrophilic substrates while simultaneously providing chiral induction through hydrogen bonding interactions. These systems typically achieve enantioselectivities up to 95% and demonstrate broad substrate scope with various three-atom building blocks. The catalytic mode involves dual activation of both electrophilic and nucleophilic components, enabling precise control over stereochemical outcomes [27].

N-Heterocyclic Carbene Catalysis enables unique transformations through acyl azolium intermediate formation. Triazolium-based N-heterocyclic carbenes can activate cinnamaldehyde derivatives through Breslow intermediate formation, followed by oxidation to generate reactive acyl azolium species. These intermediates participate in asymmetric cycloaddition reactions to form six-membered heterocyclic products with up to 90% enantiomeric excess. The versatility of this approach allows for direct formation of acyl azolium intermediates from unsaturated esters and ynals, providing multiple entry points to asymmetric benzoxazole synthesis [27].

Bifunctional Organocatalyst Systems combine multiple activation modes to achieve enhanced reactivity and selectivity. Thiourea-amine bifunctional catalysts simultaneously activate electrophilic and nucleophilic reaction components through hydrogen bonding and enamine formation respectively. This dual activation strategy enables transformations that would be difficult to achieve using single-mode catalysis, providing enantioselectivities up to 85% with broad substrate tolerance [27].

Iodine-Based Organocatalytic Systems offer a metal-free approach to carbon-hydrogen functionalization and carbon-oxygen bond formation. 1-Iodo-4-nitrobenzene serves as an effective organocatalyst for benzoxazole synthesis from alkyl- and arylanilides using oxone as a terminal oxidant. The reaction proceeds at room temperature under air atmosphere through oxidative carbon-hydrogen functionalization followed by intramolecular cyclization. While selectivities are moderate, the procedure provides a simple and general route to functionalized benzoxazoles with yields ranging from moderate to high [28] [30].

Photoredox-Mediated C–H Functionalization

Photoredox-mediated carbon-hydrogen functionalization has emerged as a powerful strategy for benzoxazole synthesis, enabling transformations under mild conditions using visible light as the driving force [12] [13] [31] [32].

Ruthenium-Based Photoredox Catalysis utilizes tris(2,2'-bipyridyl)ruthenium(II) chloride as a versatile photocatalyst for benzoxazole functionalization. The system enables effective visible-light-promoted radical-type coupling of benzoxazoles with secondary amines, providing a practical and environmentally friendly method for 2-aminobenzoxazole synthesis. The mechanism involves single electron transfer from the photoexcited ruthenium complex to generate nitrogen-centered radicals, which subsequently couple with benzoxazole substrates. The broad substrate scope and mild reaction conditions make this procedure attractive for pharmaceutical applications, achieving yields of 65-90% [12] [13] [31].

Iridium-Based Photoredox Systems offer complementary reactivity profiles for benzoxazole carbon-hydrogen arylation. Tris(2-phenylpyridine)iridium(III) complexes enable efficient cross-coupling with aryl halides under blue light-emitting diode irradiation. These systems typically provide higher quantum yields compared to ruthenium analogs and demonstrate excellent functional group tolerance. The methodology proves applicable for various azole derivatives including oxazoles, benzoxazoles, thiazoles, and benzothiazoles, with yields ranging from 70-95% [32].

Organic Photoredox Catalysts represent cost-effective and environmentally benign alternatives to transition metal complexes. 10-Phenylphenothiazine has been identified as an effective organic photocatalyst for dual photoredox/copper catalysis systems. This approach utilizes an inexpensive ligand-free copper(I) catalyst in combination with the organic photoredox catalyst to achieve carbon-hydrogen arylation of azoles under visible light irradiation. The method demonstrates broad applicability for benzoxazoles, thiazoles, imidazoles, and related heterocycles, achieving yields of 75-92% [32].

Eosin Y-Catalyzed Transformations enable one-pot coupling and cyclization of ortho-substituted anilines with aldehydes under mild photocatalytic conditions. The rose Bengal photosensitizer facilitates oxidative cyclization through radical intermediates, providing access to benzoxazoles and benzothiazoles with yields of 60-85%. This methodology demonstrates particular utility for late-stage functionalization applications where harsh reaction conditions must be avoided [33] [34].

Dual Catalytic Systems combine photoredox catalysis with complementary catalytic cycles to enable transformations beyond the scope of either individual system. Copper/photoredox dual catalysis utilizes single electron transfer mechanisms to generate aryl radicals from aryl bromides, which then participate in carbon-hydrogen functionalization of azole substrates. Mechanistic studies indicate a single electron transfer-based mechanism with aryl radicals as key intermediates. The synthetic utility of this approach is demonstrated through gram-scale synthesis and derivatization of complex molecules, achieving yields up to 92% [32].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward sustainable benzoxazole production, eliminating the need for volatile organic solvents while enabling efficient transformations under ambient conditions.

Ball Milling Methodologies have demonstrated exceptional efficiency for benzoxazole synthesis using zinc oxide nanoparticles as recyclable catalysts. The mechanochemical approach involves grinding 2-aminophenol derivatives with aldehydes or carboxylic acid substrates in the presence of catalytic amounts of ZnO-NPs under solvent-free conditions. Reaction times typically range from 30 minutes to 2 hours, achieving yields of 75-95% with high environmental scores. The E-factor for these transformations is remarkably low (< 2), indicating minimal waste generation. The process demonstrates excellent scalability, remaining highly efficient even on multi-gram scales while providing easy product isolation.

Planetary Ball Milling systems offer enhanced energy transfer efficiency through high rotational speeds and controlled impact forces. These systems enable benzoxazole synthesis with metal oxide catalysts under very low E-factor conditions (< 1.5), representing some of the most environmentally benign protocols available. Reaction times are typically reduced to 20 minutes to 1 hour, with yields ranging from 80-95%. The high-energy mechanical forces enable efficient mixing and energy transfer, overcoming the limitations of traditional thermal activation.

Vibration Milling Techniques utilize controlled frequency oscillations to promote chemical transformations through mechanical energy input. Solid acid catalysts function effectively under these conditions, providing yields of 70-90% with E-factors below 2.5. The controlled vibrational energy enables precise tuning of reaction conditions while maintaining the benefits of solvent-free operation. Reaction times typically range from 45 minutes to 3 hours depending on substrate complexity.

High-Energy Ball Milling employs intense mechanical forces with heterogeneous catalysts to achieve rapid benzoxazole formation. These systems demonstrate particular utility for challenging substrate combinations, achieving yields of 65-88% with low E-factors (< 2.2). The high-energy input enables reactions that would be difficult to achieve under conventional conditions, expanding the scope of mechanochemical benzoxazole synthesis.

Catalyst Recovery and Recycling represents a critical advantage of mechanochemical systems. ZnO nanoparticles and other heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times without significant loss of activity. Studies demonstrate that catalysts maintain effectiveness for at least 5-6 reaction cycles, with only minor decreases in yield observed. This recyclability contributes significantly to the overall sustainability profile of mechanochemical benzoxazole synthesis.

Continuous Flow Reactor Design for Scale-Up

Continuous flow reactor technology has revolutionized benzoxazole synthesis by enabling precise control over reaction parameters while facilitating safe scale-up of potentially hazardous transformations [24].

Microreactor Systems provide exceptional temperature and residence time control for benzoxazole synthesis, particularly for highly exothermic cyclization reactions. These systems typically operate at flow rates of 0.1-10 mL/min with precise temperature control (±1°C), enabling synthesis of unstable lithiated benzoxazole intermediates that would decompose under batch conditions. The short residence times (seconds to minutes) minimize side reactions while the excellent heat transfer characteristics prevent thermal runaway. Throughput capabilities can reach 0.85 kg per hour per liter of reactor volume, making these systems attractive for pharmaceutical applications.

Tubular Flow Reactors offer excellent scalability for benzoxazole production, with flow rates ranging from 5-100 mL/min and good temperature control (±3°C). These systems are particularly effective for sequential transformations, enabling multistep flow processes for highly functionalized benzoxazole synthesis. A notable example involves the transformation of 3-halo-N-acyl anilines to corresponding benzoxazoles through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization. The continuous flow technology allows accurate temperature control and immediate in-line quenching while minimizing hold-up time for unstable intermediates.

Packed Bed Reactors provide excellent scale-up potential with variable throughput capabilities. Manganese-based heterogeneous catalysts have been successfully employed in packed bed configurations using cyclopentylmethyl ether as an environmentally friendly reaction medium. The use of oxygen as oxidant promotes the reaction while ensuring complete catalyst regeneration without requiring additional mechanical pumps. These systems demonstrate minimal metal leaching and enable waste-minimized synthesis protocols [24] [25].

Manufacturing Campaign Implementation has been successfully demonstrated for key benzoxazole pharmaceutical intermediates. A continuous manufacturing system combining flow and batch operations enabled production of 4.9 kg of benzoxazole product with excellent purity (>99.5%). The overall yield of 65% was notably higher than the benchmark 34% for optimized batch processes. Extended manufacturing campaigns running continuously for 72 hours demonstrated the robustness and reliability of flow-based benzoxazole synthesis.

Process Safety and Control advantages of continuous flow systems include integrated software control features that enable automatic safety shut-down based on user-defined parameters. Online monitoring of flow rates, mass flow, temperatures, and system pressures enhances overall safety while ensuring consistent product quality. The ability to precisely control exothermic reactions through efficient heat removal minimizes the risk of thermal incidents common in batch processes.

Biocatalytic Route Exploration

Biocatalytic approaches to benzoxazole synthesis represent the frontier of green chemistry, offering exceptional selectivity and environmental compatibility through enzyme-mediated transformations [9] [7].

Adenosine Triphosphate-Dependent Enzymatic Systems have been identified through studies of natural benzoxazole biosynthesis pathways. The nataxazole biosynthetic pathway provides a model for understanding enzyme-mediated benzoxazole formation, revealing that synthesis proceeds through an ester intermediate generated by an adenosine triphosphate-dependent adenylating enzyme. This ester spontaneously rearranges via a tetrahedral hemiorthoamide to yield an amide byproduct. A second zinc-dependent enzyme catalyzes hemiorthoamide formation from the ester intermediate and, through proton shuttling, eliminates water to yield the benzoxazole while avoiding unproductive amide formation [9] [7].

Bacterial Hemoglobin Biocatalysis utilizing Vitreoscilla hemoglobin has emerged as an effective green strategy for benzoxazole synthesis. This bacterial hemoglobin functions as a biocatalyst with good stability and broad applicability for organic synthesis. The system enables synthesis of 2-substituted benzoxazoles through annulation reactions of phenols with amines under mild conditions using tert-butyl hydroperoxide as oxidant and 2,2,6,6-tetramethyl-1-piperidinyloxy as radical scavenger. Reactions proceed in water at ambient temperature within 1 hour, achieving yields of 62-94%. The environmentally friendly conditions and short reaction times highlight the potential of bacterial hemoglobin as a sustainable biocatalyst.

Enzymatic Cascade Systems have been developed combining multiple enzyme activities to achieve complex benzoxazole transformations. Relay catalysis protocols consist of biocatalytic promiscuity followed by visible-light-induced oxidation of 2-phenylbenzothiazoline intermediates. These systems achieve remarkable efficiency with 99% yield in just 10 minutes under air atmosphere, demonstrating nearly 100% atomic utilization. The combination of enzymatic and photocatalytic steps represents an innovative approach to sustainable heterocycle synthesis.

Hydrolase-Mediated Transformations exploit the non-natural catalytic activity of commercial hydrolases for benzoxazole synthesis. These enzymes demonstrate promiscuous activity beyond their natural substrates, enabling novel synthetic transformations under mild aqueous conditions. The broad substrate tolerance of hydrolases makes them attractive biocatalysts for pharmaceutical applications where harsh chemical conditions must be avoided.

Myxococcus xanthus Expression Systems have been developed as hosts for benzoxazole production through heterologous expression of biosynthetic pathways. These systems enable production of benzoxazole derivatives through engineered metabolic pathways, providing access to complex natural product-like structures. The use of bacterial expression hosts facilitates large-scale production while maintaining the selectivity advantages of enzymatic synthesis.